molecular formula C24H18F3N5O B4347318 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4347318
M. Wt: 449.4 g/mol
InChI Key: CHCDHCGQYXBANY-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an isopropylphenyl group, a phenyl-1,3,4-oxadiazolyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, such as 4-isopropylbenzaldehyde and 5-phenyl-1,3,4-oxadiazole, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets are of particular interest.

    Medicine: The compound’s potential therapeutic effects are being investigated, including its use as a drug candidate for various diseases. Its ability to modulate specific molecular pathways is a key area of study.

    Industry: The compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. The compound’s ability to bind to specific proteins or nucleic acids is a key factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 5-(4-ethylphenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 5-(4-tert-butylphenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-phenyl-5-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O/c1-14(2)15-8-10-16(11-9-15)18-12-20(24(25,26)27)32-21(28-18)13-19(31-32)23-30-29-22(33-23)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCDHCGQYXBANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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